Delsoline
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Overview
Description
Delsoline is a naturally occurring diterpene alkaloid first isolated from the plant Delphinium consolida. It belongs to the Ranunculaceae family and shares a polycyclic ring system with nineteen carbon atoms and one nitrogen atom, similar to aconitine . This compound is known for its complex structure and significant biological activities.
Mechanism of Action
Target of Action
Delsoline, also known as Belsoline, is a naturally occurring diterpene alkaloid . The primary target of this compound is the Nicotinic Acetylcholine Receptors (nAChRs), where it acts as an antagonist . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
this compound interacts with its target, the nAChRs, by binding to them and blocking their function . This blocking action inhibits the normal activity of these receptors, leading to changes in the transmission of signals in the nervous system.
Biochemical Pathways
It is known that this compound’s interaction with nachrs can affect various signaling pathways in the nervous system . These changes can have downstream effects on numerous physiological processes.
Pharmacokinetics
Like other drug-like molecules, this compound’s adme properties would significantly impact its bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in signal transmission in the nervous system due to its interaction with nAChRs . These changes can affect various physiological processes, potentially leading to therapeutic or toxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect this compound’s stability and its interaction with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or disease states, can also influence this compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delsoline is challenging due to its complex structure. While individual members of this class of alkaloids have been extensively studied, the chemical complexity has limited the number of successful synthetic routes. The full biosynthetic pathway is only known in outline in most cases .
Industrial Production Methods: this compound is primarily obtained through extraction from plants such as Delphinium consolida and other species within the Ranunculaceae family. The extraction process involves isolating and purifying the alkaloid from the plant parts, such as leaves, stems, or roots .
Chemical Reactions Analysis
Types of Reactions: Delsoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyl groups using reagents like sodium methoxide or hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Delsoline has a wide range of scientific research applications:
Chemistry: It is studied for its unique structure and reactivity, providing insights into the synthesis and behavior of complex alkaloids.
Biology: this compound is used to investigate its effects on biological systems, particularly its interaction with cellular receptors and enzymes.
Industry: this compound’s biological activities make it a candidate for developing new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Delcosine
- Aconitine
- Gigactonine
- Isotalatisidine
- Nevadensine
- Isobaldine
Delsoline’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
509-18-2 |
---|---|
Molecular Formula |
C25H41NO7 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19-,20+,21?,22+,23-,24?,25?/m1/s1 |
InChI Key |
JVBLTQQBEQQLEV-JCLAYPRMSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC)OC)O)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Delsoline; Acomonine |
Origin of Product |
United States |
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